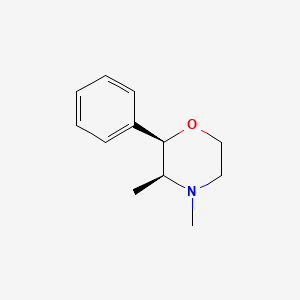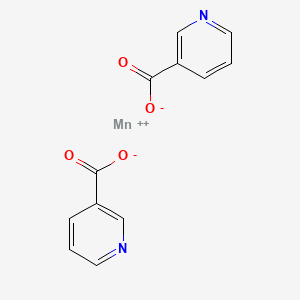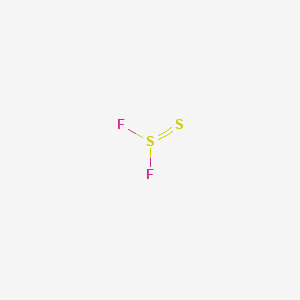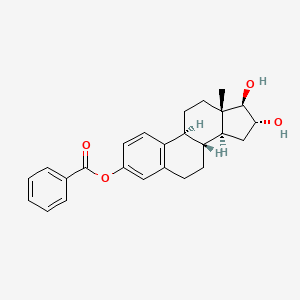
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is a chemical compound with the molecular formula C14H12Cl4N6O6Zn and a molecular weight of 567.503 g/mol. This compound is known for its unique structure, which includes a diazonium group, a nitro group, and a methoxy group attached to a benzene ring, coordinated with zinc and chloride ions. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 4-methoxy-2-nitroaniline followed by the reaction with zinc chloride. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization processes under controlled conditions to ensure the purity and stability of the product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound.
化学反应分析
Types of Reactions
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or iron powder in acidic medium are used.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
科学研究应用
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride has several applications in scientific research, including:
Chemistry: Used as a diazonium source for the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.
相似化合物的比较
Similar Compounds
- 4-methoxy-2-nitrobenzenediazonium chloride
- 2-methoxy-4-nitrobenzenediazonium chloride
- 4-methoxybenzenediazonium tetrafluoroborate
Uniqueness
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is unique due to its coordination with zinc and chloride ions, which enhances its stability and reactivity compared to other diazonium salts. This coordination also allows for specific applications in industrial and research settings where stability and controlled reactivity are crucial .
属性
CAS 编号 |
14239-24-8 |
|---|---|
分子式 |
C14H12Cl4N6O6Zn |
分子量 |
567.5 g/mol |
IUPAC 名称 |
zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-5-2-3-6(9-8)7(4-5)10(11)12;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
SFFMOMRYJYTFCT-UHFFFAOYSA-J |
规范 SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


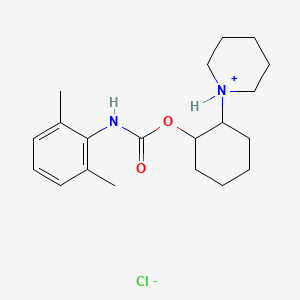


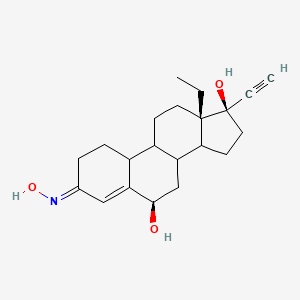
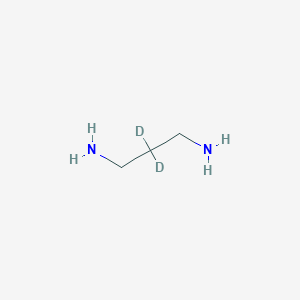
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
